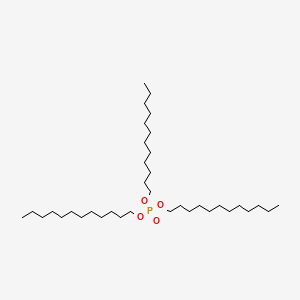

Tridodecyl phosphate

Description

Tridodecyl phosphate (CAS No. 682-49-5), also known as trilauryl phosphate, is an organophosphate ester with the molecular formula C₃₆H₇₅O₄P and a molar mass of 602.95 g/mol. It is characterized by three dodecyl (C₁₂) alkyl chains bonded to a phosphate group. Key properties include a density of 0.905 g/cm³ and a boiling point of ~522°C . It functions primarily as a surfactant and flame retardant in industrial applications, such as thermoplastics and lubricants .

Properties

CAS No. |

682-49-5 |

|---|---|

Molecular Formula |

C36H75O4P |

Molecular Weight |

603 g/mol |

IUPAC Name |

tridodecyl phosphate |

InChI |

InChI=1S/C36H75O4P/c1-4-7-10-13-16-19-22-25-28-31-34-38-41(37,39-35-32-29-26-23-20-17-14-11-8-5-2)40-36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3 |

InChI Key |

OHRVKCZTBPSUIK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCC)OCCCCCCCCCCCC |

Other CAS No. |

68610-62-8 682-49-5 |

physical_description |

Liquid |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Organophosphate Esters

Structural and Chemical Properties

The table below compares tridodecyl phosphate with structurally related alkyl and aryl phosphates:

Key Observations :

- Chain Length vs. Performance: Longer alkyl chains (e.g., tridodecyl vs. trioctyl) increase molecular weight and hydrophobicity, enhancing compatibility with non-polar matrices like polyethylene .

- Aromatic vs. Aliphatic : Triphenyl phosphate exhibits superior flame retardancy due to aromatic stability but raises toxicity concerns compared to aliphatic this compound .

Flame Retardancy

- This compound is used in thermoplastic polyurethane (TPU) at 0.2–4% by weight, providing low-halogen flame resistance without compromising mechanical properties .

- In contrast, triphenyl phosphate (aromatic) achieves similar flame retardancy at lower concentrations but is restricted in some regions due to environmental persistence .

Surfactant and Lubricant Roles

Environmental and Regulatory Considerations

- Environmental Presence : this compound has been identified in indoor dust as a persistent organic pollutant, raising concerns about bioaccumulation .

- Regulatory Status : Classified under HS code 291990000, it faces a 3.9% WTO tariff, while shorter-chain analogs like trihexyl phosphate may fall under different categories with varying restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.